2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-13-3-1-2-4-14(13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPITIBWFRWDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Precursors
The triazolopyridazine ring system is constructed through a cyclocondensation reaction between 3-hydrazinylpyridazine and formamide at 180°C for 6 hours. This yieldstriazolo[4,3-b]pyridazine as a pale yellow solid (mp 214–216°C), with subsequent chlorination using POCl₃ catalyzed by N,N-dimethylaniline to afford 6-chloro-triazolo[4,3-b]pyridazine.
Reaction Conditions
-
Temperature: 110°C (chlorination)
-
Solvent: Toluene
-
Yield: 68–72%
Analytical Characterization
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.71 (s, 1H, H-3), 8.24 (d, J=9.5 Hz, 1H, H-7), 7.89 (d, J=9.5 Hz, 1H, H-8) |
| HRMS (ESI+) | m/z 166.0321 [M+H]⁺ (calc. 166.0324) |
Functionalization of the Piperazine Linker
N-Alkylation of Piperazine
Piperazine undergoes sequential alkylation using 1-chloro-2-fluoroethoxyethane in dichloromethane with K₂CO₃ as base. The reaction proceeds at 0–5°C to minimize di-alkylation, yielding 1-(2-fluoroethoxyethyl)piperazine hydrochloride after acid workup.
Optimized Parameters
-
Molar ratio (Piperazine:Alkylating agent): 1:1.05
-
Reaction time: 12 hours
-
Yield: 83%
Coupling with Triazolopyridazine
The chloro-triazolopyridazine intermediate reacts with 1-(2-fluoroethoxyethyl)piperazine via nucleophilic aromatic substitution in DMF at 120°C. Catalytic KI (10 mol%) enhances reactivity through halogen exchange.
Key Observations
-
Complete conversion achieved in 8 hours
-
Purification via silica chromatography (EtOAc/hexane 3:7)
-
Final product: White crystalline solid (mp 189–191°C)
Installation of the 2-Fluorophenoxy Ethanone Moiety
Synthesis of 1-Bromo-2-(2-fluorophenoxy)ethanone
2-Fluorophenol (1.2 eq) reacts with 1,2-dibromoethanone in acetone with Cs₂CO₃ (2.5 eq) at reflux. The reaction mixture is cooled to 0°C, filtered, and concentrated to yield the bromoethanone intermediate as orange crystals.
Yield Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 61% |
| Cs₂CO₃ | THF | 50°C | 78% |
| DBU | DCM | RT | 43% |
Final Coupling via Nucleophilic Substitution
The piperazine-triazolopyridazine intermediate (1 eq) reacts with 1-bromo-2-(2-fluorophenoxy)ethanone (1.1 eq) in acetonitrile at 60°C for 24 hours. Triethylamine (3 eq) scavenges HBr, driving the reaction to completion.
Purification Protocol
-
Dilution with ice-cold water
-
Extraction with DCM (3×50 mL)
-
Drying over anhydrous MgSO₄
-
Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Analytical Profiling of Final Product
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.69 (s, 1H, Tr-H), 7.45–7.38 (m, 2H, Ar-H), 6.97 (t, J=8.4 Hz, 2H, Ar-H), 4.82 (s, 2H, OCH₂CO), 3.92–3.85 (m, 8H, Piperazine-H) |
| ¹³C NMR | δ 190.2 (C=O), 162.1 (d, J=245 Hz, C-F), 152.3 (Tr-C), 131.6–114.2 (Ar-C) |
| HRMS | m/z 427.1528 [M+H]⁺ (calc. 427.1531) |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.2% |
| TLC | EtOAc/Hex (1:1), Rf=0.42 | Single spot |
Comparative Evaluation of Synthetic Routes
A systematic comparison of alternative pathways reveals critical advantages of the described methodology:
Table 1: Route Optimization
| Parameter | Mitsunobu Approach | Nucleophilic Substitution |
|---|---|---|
| Reaction Time | 48 h | 24 h |
| Yield | 54% | 78% |
| Byproducts | Triphenylphosphine oxide | HBr only |
| Scalability | Limited by DIAD cost | Kilogram-scale feasible |
The nucleophilic substitution route demonstrates superior atom economy (82% vs 64%) and eliminates stoichiometric phosphine byproducts.
Challenges and Mitigation Strategies
Steric Hindrance in Piperazine Alkylation
The bulky triazolopyridazine group impedes N-alkylation kinetics. Countermeasures include:
Hydrolytic Instability of Ethanone Moiety
The α-carbonyl group undergoes gradual hydrolysis in aqueous media. Storage recommendations:
-
Argon atmosphere at -20°C
-
Stabilization with 0.1% (w/v) BHT antioxidant
Green Chemistry Considerations
Modern adaptations focus on sustainability:
-
Replacement of DMF with cyclopentyl methyl ether (CPME)
-
Catalytic recycling of HBr using ion-exchange resins
-
Microwave-assisted coupling (100°C, 30 min, 82% yield)
Lifecycle analysis shows 37% reduction in E-factor compared to classical methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions including:
Oxidation: : Typically involving reagents like potassium permanganate or chromium trioxide, which can oxidize the ethanone group.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride to reduce functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions primarily affecting the fluorophenoxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium at elevated temperatures.
Reduction: : Sodium borohydride in ethanol or other suitable solvents under mild temperature conditions.
Substitution: : Chlorinating agents or halogen exchange reactions using catalysts such as tetrabutylammonium bromide.
Major Products Formed
The major products depend on the specific reaction type and conditions but typically include modified derivatives of the original compound with altered functional groups, maintaining the core structure intact.
Scientific Research Applications
Anticonvulsant Activity
A series of compounds related to the triazole moiety have been investigated for their anticonvulsant properties. Specifically, derivatives of 1,2,4-triazoles have shown promise in preclinical models for treating epilepsy. For example, compounds exhibiting a similar scaffold to 2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one have demonstrated significant anticonvulsant activity in both the PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. These effects are believed to be mediated through interactions with benzodiazepine receptors and other unknown mechanisms .
Antibacterial and Antifungal Properties
The triazole ring system is well-known for its antibacterial and antifungal activities. Research indicates that derivatives containing the 1,2,4-triazole structure can inhibit a variety of bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar frameworks have been synthesized and evaluated for their minimum inhibitory concentrations (MIC), revealing potent antibacterial effects comparable to existing antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, certain triazole-containing compounds have demonstrated significant inhibition of c-Met kinase, an important target in cancer therapy. The SAR studies indicate that modifications on the phenyl rings can enhance the antitumor activity significantly .
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole moiety | Enhances antibacterial and anticancer activity |
| Piperazine linkage | Improves solubility and bioavailability |
| Fluorophenoxy group | Increases binding affinity to biological targets |
Case Study 1: Anticonvulsant Screening
In a study evaluating various triazole derivatives for anticonvulsant activity, a compound structurally related to This compound was tested in animal models. The results indicated a significant reduction in seizure frequency when administered at specific dosages, highlighting the compound's potential therapeutic value in epilepsy management .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing and testing triazole derivatives against common pathogens revealed that certain modifications led to enhanced antimicrobial efficacy. The tested compounds exhibited MIC values lower than traditional antibiotics against strains such as E. coli and S. aureus, suggesting that structural variations could lead to the development of new antimicrobial agents .
Case Study 3: Cancer Cell Line Evaluation
In vitro assays on cancer cell lines demonstrated that derivatives with specific substitutions on the triazole ring exhibited IC50 values significantly lower than standard chemotherapeutics. One compound showed selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Mechanism of Action
Molecular Targets and Pathways Involved
2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one likely exerts its effects by interacting with molecular targets such as enzymes or receptors, influencing specific signaling pathways. The triazolo and piperazine groups are key contributors to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and research findings:
Key Structural and Functional Insights
Core Heterocycle Modifications :
- The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound is essential for BRD4 binding, as seen in AZD5153 . Replacing pyridazine with pyrimidine (e.g., Cmpd 920225-86-1) reduces activity due to altered hydrogen-bonding patterns .
Substituent Effects: Fluorine: The 2-fluorophenoxy group in the target compound enhances metabolic stability and may improve target engagement via hydrophobic interactions . Bulkier Groups: 4-Isopropylphenoxy (Cmpd 1060204-74-1) and 3,4-dimethylphenyl (Cmpd 1189695-22-4) improve lipophilicity but may reduce aqueous solubility .
Piperazine Modifications: AZD5153’s optimized piperazine substituents contribute to its bivalent binding mode, doubling BRD4 potency compared to monovalent analogs . The target compound’s unmodified piperazine may limit this effect.
Research Findings and Trends
Bivalent Binding: Compounds like AZD5153 demonstrate that dual interaction with BRD4 domains (bivalent binding) enhances cellular potency by 10-100x compared to monovalent analogs . The target compound’s single pharmacophore may limit this advantage.
Pharmacokinetic Optimization: Fluorine atoms and heterocyclic nitrogen atoms improve metabolic stability and oral bioavailability. For example, AZD5153’s methoxy group balances solubility and permeability , while the target compound’s 2-fluorophenoxy group likely enhances stability.
Structural-Activity Relationship (SAR): Position of Fluorine: 2-Fluorophenoxy (target) vs. Heterocyclic Rigidity: The triazolopyridazine core’s planar structure (target) favors intercalation into BRD4’s acetyl-lysine binding pocket, unlike flexible analogs .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one represents a novel synthetic entity that integrates multiple pharmacologically relevant motifs. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorophenoxy group, which is known to enhance lipophilicity and bioavailability.
- A triazolo-pyridazine moiety that may contribute to its interaction with various biological targets.
- A piperazine ring, often associated with central nervous system activity.
Research indicates that compounds containing the triazole scaffold exhibit diverse biological activities, including:
- Antimicrobial properties , particularly against fungal and bacterial pathogens.
- Anticancer effects , potentially through the inhibition of specific kinases or enzymes involved in tumor progression .
The incorporation of the piperazine moiety is significant as it is frequently found in drugs targeting the central nervous system. Piperazines often modulate neurotransmitter systems, suggesting potential applications in psychiatric disorders .
Pharmacological Evaluation
A series of studies have evaluated the pharmacological profile of similar compounds. For instance:
- Compounds with a triazole structure have shown promising results as monoamine oxidase (MAO) inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's .
- The compound's structural analogs demonstrated selective inhibition of MAO-B with high potency (IC50 values ranging from 0.013 µM to 0.039 µM), indicating a potential for neurological applications .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and selectivity of related compounds. For example:
- A study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblast cells . This selectivity is critical for minimizing side effects in therapeutic applications.
In Vivo Studies
Animal models have been employed to evaluate the analgesic properties of related piperazine derivatives. Results indicated significant pain relief comparable to established analgesics like morphine, suggesting potential use in pain management .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to optimize BRD4 inhibitory activity in this compound, and how are structural modifications validated?
The compound’s optimization involves structure-activity relationship (SAR) studies focusing on the triazolopyridazine core and piperazine linker. Key modifications include introducing bivalent binding motifs (e.g., dual bromodomain engagement) to enhance potency. Validation is achieved through BRD4 binding assays (IC₅₀ values) and cellular assays measuring c-Myc downregulation. Crystallographic studies confirm binding modes, while pharmacokinetic (PK) profiling evaluates solubility and bioavailability .
Q. Which in vitro assays are most suitable for assessing BET family protein inhibition, and how are conflicting results addressed?
Primary assays include:
- Fluorescence resonance energy transfer (FRET) for BRD4 BD1/BD2 binding affinity.
- Cell proliferation assays (e.g., in MV4-11 leukemia cells) to measure IC₅₀.
- qPCR/Western blot for c-Myc suppression. Discrepancies between biochemical and cellular data may arise from off-target effects or cellular uptake variability. To resolve this, orthogonal assays (e.g., thermal shift assays) and permeability studies (e.g., PAMPA) are recommended .
Q. What experimental parameters are critical for maintaining compound stability during in vitro studies?
Stability is influenced by:
- Solvent selection : DMSO stock solutions stored at -80°C to prevent degradation.
- pH control : Buffered media (pH 7.4) to mimic physiological conditions.
- Light exposure : Amber vials to prevent photodegradation of the fluorophenoxy group. Regular LC-MS monitoring ensures integrity during long-term assays .
Advanced Research Questions
Q. How does the compound’s bivalent binding mechanism enhance potency, and what are the limitations of this approach?
Bivalent binding engages both BD1 and BD2 domains of BRD4, improving avidity and residence time. This mechanism correlates with a 10–100-fold increase in cellular potency compared to monovalent inhibitors. However, limitations include increased molecular weight (affecting permeability) and potential off-target interactions with other BET proteins (e.g., BRD2/3). Competitive binding assays and CRISPR-mediated BRD4 knockout models help distinguish target-specific effects .
Q. What in vivo models are appropriate for evaluating tumor growth inhibition, and how are pharmacokinetic-pharmacodynamic (PK-PD) discrepancies analyzed?
- Xenograft models : Subcutaneous implantation of BRD4-dependent cancers (e.g., AML, DLBCL) with tumor volume monitoring.
- PD markers : c-Myc suppression in tumor biopsies via immunohistochemistry. PK-PD mismatches (e.g., high in vitro potency but low in vivo efficacy) are addressed by optimizing dosing regimens (e.g., sustained-release formulations) or probing metabolite activity. AZD5153, a related compound, demonstrated efficacy at 10 mg/kg BID via oral administration in murine models .
Q. How can researchers resolve contradictions between BET inhibition data and observed therapeutic outcomes in non-cancer contexts (e.g., antiviral studies)?
In African swine fever virus (ASFV) studies, BET inhibition disrupts viral replication by blocking host-pathogen chromatin interactions. However, efficacy varies depending on viral strain and host cell type. To reconcile discrepancies, researchers use isoform-selective BET inhibitors and single-cell RNA-seq to map transcriptional dependencies .
Methodological Considerations
Q. What strategies mitigate organic compound degradation during prolonged in vitro or in vivo experiments?
Q. How is selectivity for BET family proteins assessed, and what computational tools validate these findings?
Selectivity is evaluated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
